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Compound of Interest

Compound Name: 2-Ethylpyrazine

Cat. No.: B116886

Introduction: 2-Ethylpyrazine (FEMA No. 3281, CAS No. 13925-00-3) is a heterocyclic
aromatic organic compound that belongs to the pyrazine family. These compounds are
renowned for their significant impact on the aroma of a wide variety of thermally processed
foods. Naturally formed through the Maillard reaction between amino acids and reducing
sugars, 2-Ethylpyrazine is a key volatile component responsible for the desirable roasted,
nutty, and savory notes in products like coffee, cocoa, bread, and roasted meats. Its potent and
distinct olfactory characteristics make it a valuable ingredient for flavorists and a subject of
interest for sensory scientists and researchers in drug development seeking to understand
chemosensory perception.

Olfactory Profile and Sensory Characteristics

2-Ethylpyrazine is characterized by a complex and potent aroma profile. Its primary sensory
descriptors are nutty, roasted, and earthy.[1][2] Depending on its concentration and the matrix
in which it is present, it can also impart more specific notes of peanut butter, cocoa, coffee, and
a musty or woody character.[2]

The perception of its aroma is highly dependent on concentration. At lower levels, typically
below 10 parts per million (ppm), it provides subtle nutty and peanut-like notes. As the
concentration increases, the profile develops more pronounced roasted and toasted qualities,
eventually evolving to exhibit cocoa and coffee-like characteristics at higher usage levels. This
concentration-dependent sensory behavior is critical for achieving specific flavor profiles in
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commercial applications. Normal use levels in finished consumer products range from 0.5 to 10
ppm.[2]

Quantitative Olfactory Data

The potency of an aroma compound is quantified by its odor threshold, which is the lowest
concentration detectable by the human sense of smell. Ethyl-substituted pyrazines generally
have significantly lower odor thresholds than their methyl-substituted counterparts, making
them highly impactful aroma compounds.[3]

Parameter Medium Value Reference

Odor Threshold Water 0.2 ppm (Shibamoto, T., 1986)

Table 1: Quantitative Odor Threshold for 2-Ethylpyrazine.

Natural Formation: The Maillard Reaction

2-Ethylpyrazine is not typically found in raw foods; its existence is a hallmark of thermal
processing. It is a well-established product of the Maillard reaction, a complex series of non-
enzymatic browning reactions that occur between amino groups (from amino acids, peptides,
or proteins) and carbonyl groups (from reducing sugars) upon heating.[4]

The general pathway involves the degradation of sugars to form dicarbonyl compounds, which
then react with amino acids in a process known as Strecker degradation to form aminoketones.
These aminoketones are key intermediates that can self-condense or react with other
intermediates to form a variety of heterocyclic compounds, including the substituted pyrazine
ring of 2-Ethylpyrazine.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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